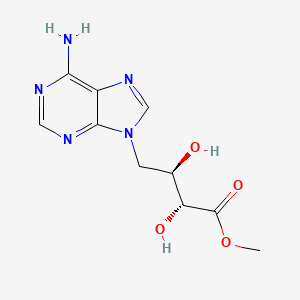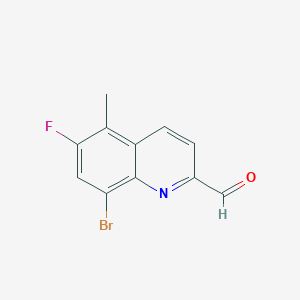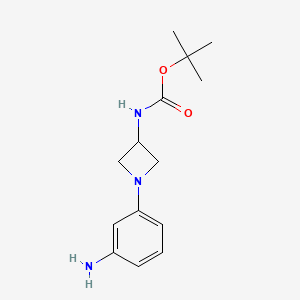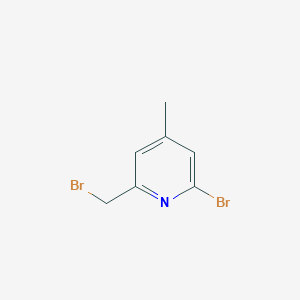![molecular formula C13H17ClN4 B11851942 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺是一种属于咪唑并吡啶类化合物的化学物质。该化合物以其含有与哌啶-4-胺部分相连的氯取代的咪唑并[1,2-a]吡啶环为特征。
准备方法
合成路线和反应条件
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺的合成通常涉及以下步骤:
-
咪唑并[1,2-a]吡啶环的形成: : 咪唑并[1,2-a]吡啶环可通过涉及吡啶衍生物和适当咪唑前体的环化反应合成。该反应通常在回流条件下,在合适的催化剂存在下进行。
-
氯化: : 合成的咪唑并[1,2-a]吡啶环然后使用氯化剂(如亚硫酰氯或五氯化磷)进行氯化,以在所需位置引入氯取代基。
-
哌啶-4-胺部分的连接: : 最后一步涉及氯化的咪唑并[1,2-a]吡啶与哌啶-4-胺之间的亲核取代反应。该反应通常在温和加热条件下,在极性非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以实现更高的产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和过程自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺可以进行各种化学反应,包括:
-
氧化: : 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化,以引入额外的官能团或修饰现有的官能团。
-
还原: : 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行,以还原分子中的特定官能团。
-
取代: : 咪唑并[1,2-a]吡啶环上的氯取代基可以在适当的条件下用其他亲核试剂(如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾、乙酸和水。
还原: 硼氢化钠、氢化锂铝、乙醇和四氢呋喃 (THF)。
取代: 胺、硫醇、醇盐、DMF、DMSO 和温和加热。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种取代的咪唑并[1,2-a]吡啶衍生物。
科学研究应用
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺在科学研究中有多种应用,包括:
-
化学: : 该化合物被用作合成更复杂分子的构建块,以及配位化学中的配体。
-
生物学: : 它因其潜在的生物活性而被研究,包括抗菌、抗病毒和抗癌特性。
-
医学: : 目前正在进行的研究探索其作为治疗各种疾病(包括神经系统疾病和感染性疾病)的治疗剂的潜力。
-
工业: : 该化合物因其独特的结构特性而被用于开发新材料,例如聚合物和催化剂。
作用机制
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶、受体或其他蛋白质结合,调节它们的活性,并导致各种生物学效应。例如,它可能抑制参与疾病途径的某些酶的活性,或激活调节细胞功能的受体。
相似化合物的比较
类似化合物
6-氯咪唑并[1,2-a]吡啶-2-羧酸: 一种具有类似结构特征但官能团不同的化合物,用作监测 pH 变化的荧光探针。
(6-氯咪唑并[1,2-a]吡啶-3-基)甲基二甲胺: 另一种具有潜在生物活性的相关化合物。
独特性
1-((6-氯咪唑并[1,2-a]吡啶-2-基)甲基)哌啶-4-胺由于其咪唑并[1,2-a]吡啶环和哌啶-4-胺部分的特定组合而独一无二。这种独特的结构赋予了独特的化学和生物学特性,使其在各种研究应用中具有价值。
属性
分子式 |
C13H17ClN4 |
|---|---|
分子量 |
264.75 g/mol |
IUPAC 名称 |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17ClN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2 |
InChI 键 |
DGZXEQYUHFTOED-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
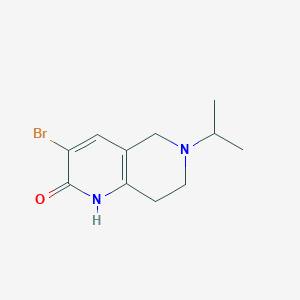
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)

